Cas no 56844-39-4 (2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one)

2-Ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one is a heterocyclic compound featuring a fused thienopyrimidinone core. This structure is of interest in medicinal chemistry due to its potential as a scaffold for biologically active molecules, particularly in the development of kinase inhibitors and other therapeutic agents. The ethyl substitution at the 2-position may enhance lipophilicity and influence binding interactions with target proteins. Its rigid bicyclic framework offers stability and synthetic versatility, making it a valuable intermediate for further functionalization. Researchers utilize this compound in the exploration of structure-activity relationships, particularly in optimizing pharmacokinetic properties and selectivity in drug discovery programs.
2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one structure
56844-39-4 structure
Product Name:2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
CAS No:56844-39-4
MF:C8H8N2OS
MW:180.226920127869
CID:834657
PubChem ID:1537203
Update Time:2025-11-05

2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Chemical and Physical Properties

Names and Identifiers

    • 2-ethylthieno[2,3-d]pyrimidin-4-ol
    • 2-ethyl-3H-thieno[2,3-d]pyrimidin-4-one
    • 2-Ethylthieno[2,3-d]pyrimidin-4(3H)-one
    • thieno[2,3-d]pyrimidin-4(3H)-one, 2-ethyl-
    • thieno[2,3-d]pyrimidin-4-ol, 2-ethyl-
    • 2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
    • G53519
    • HMS2684L06
    • F0239-1027
    • SMR000371632
    • MLS000761529
    • DB-000851
    • cid_1537203
    • AKOS005146402
    • Z56761917
    • CS-0224565
    • STL306711
    • BDBM33926
    • IFLab1_001018
    • DTXSID20364212
    • 56844-39-4
    • EN300-119979
    • HMS1414O06
    • SCHEMBL20668043
    • AKOS001027368
    • CHEMBL1424840
    • Inchi: 1S/C8H8N2OS/c1-2-6-9-7(11)5-3-4-12-8(5)10-6/h3-4H,2H2,1H3,(H,9,10,11)
    • InChI Key: OCNCROFSWDYSRJ-UHFFFAOYSA-N
    • SMILES: S1C=CC2C(NC(CC)=NC1=2)=O

Computed Properties

  • Exact Mass: 180.03584
  • Monoisotopic Mass: 180.036
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 239
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.7A^2
  • XLogP3: 1.2

Experimental Properties

  • Density: 1.44
  • Refractive Index: 1.714
  • PSA: 41.46

2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
E902815-10mg
2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
56844-39-4
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$ 50.00 2022-06-05
TRC
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2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one Suppliers

Amadis Chemical Company Limited
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(CAS:56844-39-4)2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
Order Number:A15660
Stock Status:in Stock
Quantity:5g
Purity:99%
Pricing Information Last Updated:Monday, 2 September 2024 16:00
Price ($):3422.0
Email:sales@amadischem.com

Additional information on 2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

Comprehensive Overview of 2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 56844-39-4): Properties, Applications, and Industry Insights

The compound 2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one (CAS No. 56844-39-4) is a heterocyclic organic molecule featuring a fused thienopyrimidinone core. This structurally unique scaffold has garnered significant attention in pharmaceutical and agrochemical research due to its versatile reactivity and potential bioactivity. The presence of both thiophene and pyrimidinone moieties in its framework enables diverse interactions with biological targets, making it a valuable intermediate for drug discovery programs.

Recent advancements in small-molecule therapeutics have highlighted the importance of thieno-fused heterocycles like 2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one. Computational studies suggest its potential as a kinase inhibitor scaffold, aligning with current industry trends targeting protein-protein interactions. The ethyl substituent at the 2-position enhances lipophilicity, a property frequently optimized in bioavailability enhancement strategies for CNS-active compounds.

Synthetic methodologies for 56844-39-4 typically involve cyclocondensation reactions of appropriately functionalized thiophene precursors. Modern green chemistry approaches have been applied to its production, including catalyst-free cyclizations and solvent-free conditions - addressing growing concerns about sustainable chemical synthesis. Analytical characterization by HPLC-MS and NMR spectroscopy confirms the high purity (>98%) required for pharmaceutical applications.

The thermal stability of 2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has been extensively studied through thermogravimetric analysis (TGA), showing decomposition temperatures above 250°C. Such data is crucial for process chemistry optimization, particularly in continuous flow manufacturing systems gaining popularity in API production. Its solubility profile in PEG-based formulations makes it suitable for preclinical development studies.

Patent landscape analysis reveals increasing interest in thienopyrimidinone derivatives, with 56844-39-4 appearing as a key intermediate in several antineoplastic agent applications. Structure-activity relationship (SAR) studies demonstrate that modifications at the 3-position can significantly alter target binding affinity, particularly for tyrosine kinase receptors. These findings align with current research into personalized medicine approaches.

From a regulatory perspective, 2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one complies with ICH guidelines for impurity profiling, with established genotoxic impurity control strategies. Its environmental fate has been evaluated through OECD-compliant biodegradation studies, addressing growing concerns about API environmental persistence in the pharmaceutical industry.

The commercial availability of CAS 56844-39-4 has expanded significantly, with cGMP-grade material now offered by multiple suppliers. Market analysts note rising demand correlated with increased fragment-based drug discovery activities. Current pricing trends reflect its status as a high-value building block rather than a commodity chemical.

Emerging applications include incorporation into metal-organic frameworks (MOFs) for catalytic systems and as a ligand in photoredox catalysis - cutting-edge areas in green chemistry innovation. Researchers are also exploring its fluorescence properties for potential bioimaging probe development.

Quality control protocols for 2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one emphasize chiral purity assessment, given the increasing importance of stereoselective synthesis in modern drug development. Advanced techniques like SFC chromatography have been validated for enantiomeric excess determination.

Future research directions may explore the compound's potential in proteolysis targeting chimera (PROTAC) designs or as a covalent inhibitor warhead. The electron-rich thienopyrimidinone system offers unique opportunities for click chemistry applications in bioconjugation strategies.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:56844-39-4)2-ethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one
A15660
Purity:99%
Quantity:5g
Price ($):3422.0
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